molecular formula C12H11ClO B1417330 1-(chloromethyl)-4-methoxynaphthalene CAS No. 72771-24-5

1-(chloromethyl)-4-methoxynaphthalene

Cat. No.: B1417330
CAS No.: 72771-24-5
M. Wt: 206.67 g/mol
InChI Key: GBUXXCCODHHJJG-UHFFFAOYSA-N
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Description

1-(chloromethyl)-4-methoxynaphthalene is an organic compound with the molecular formula C12H11ClO. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 4-position and a chloromethyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-4-methoxynaphthalene typically involves the chloromethylation of 4-methoxynaphthalene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include:

  • Temperature: 0-5°C
  • Reaction time: 2-3 hours
  • Solvent: Dichloromethane or chloroform

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions
  • Efficient separation and purification techniques such as distillation and recrystallization to obtain high-purity products

Chemical Reactions Analysis

Types of Reactions: 1-(chloromethyl)-4-methoxynaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at room temperature.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products:

    Nucleophilic Substitution: Formation of substituted naphthalenes with various functional groups.

    Oxidation: Formation of 4-methoxy-1-formylnaphthalene.

    Reduction: Formation of 4-methoxy-1-methylnaphthalene.

Scientific Research Applications

1-(chloromethyl)-4-methoxynaphthalene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-4-methoxynaphthalene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Chloromethyl)naphthalene: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    4-Methoxy-1-methylnaphthalene: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.

Uniqueness: This combination of functional groups allows for versatile modifications and the synthesis of a wide range of derivatives with tailored properties.

Biological Activity

1-(Chloromethyl)-4-methoxynaphthalene is an organic compound with significant biological potential, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a chloromethyl group at the 1-position and a methoxy group at the 4-position of the naphthalene ring, has been investigated for its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClO. The presence of the chloromethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. The methoxy group contributes to its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that alter their function. Additionally, the methoxy group can engage in hydrogen bonding, enhancing the compound's binding affinity to its targets.

Key Mechanisms Include:

  • Covalent Bond Formation : The chloromethyl group reacts with nucleophiles, modifying proteins and potentially inhibiting enzyme activity.
  • Enzyme Inhibition : The compound has shown potential in inhibiting kinases, which are crucial for cell signaling pathways involved in growth and differentiation.
  • Cell Cycle Regulation : It can induce cell cycle arrest and promote apoptosis in cancer cells through modulation of key signaling molecules.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies demonstrate its ability to inhibit the proliferation of several cancer cell lines. It induces apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various naphthalene derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Anticancer Activity : In a laboratory setting, this compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity, leading to increased rates of apoptosis as evidenced by flow cytometry analysis .

Research Findings Summary Table

Property Finding
Molecular Formula C12H11ClO
Antimicrobial Activity Effective against multiple bacterial strains
Anticancer Activity Induces apoptosis in cancer cell lines
Mechanism Covalent modification of proteins; enzyme inhibition
Applications Potential use in drug development

Properties

IUPAC Name

1-(chloromethyl)-4-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUXXCCODHHJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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